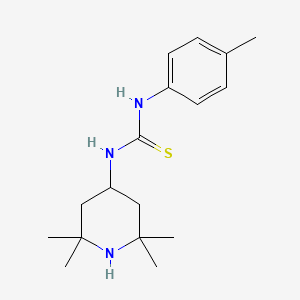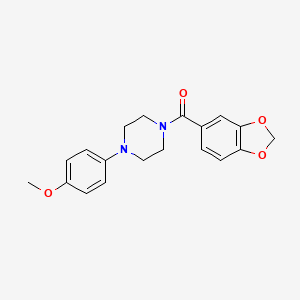
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HPPB and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of HPPB involves its ability to selectively bind to the dopamine D3 receptor. This binding prevents dopamine from binding to the receptor, which leads to a decrease in the activity of the reward and motivation pathways in the brain. This decrease in activity is thought to be responsible for the potential therapeutic effects of HPPB in the treatment of addiction and related disorders.
Biochemical and Physiological Effects
HPPB has been found to exhibit various biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, HPPB has also been found to exhibit high affinity for the dopamine D2 receptor. This dual binding ability makes HPPB a potential candidate for the treatment of various neurological disorders. Additionally, HPPB has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using HPPB in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more targeted research into the role of the dopamine D3 receptor in addiction and related disorders. Additionally, HPPB has been found to exhibit low toxicity, which makes it a relatively safe compound to use in lab experiments.
One of the limitations of using HPPB in lab experiments is its limited availability. HPPB is a relatively new compound, and its synthesis method is complex and time-consuming. This limits the amount of HPPB that can be produced and used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on HPPB. One potential direction is to investigate its potential therapeutic effects in the treatment of addiction and related disorders. Another potential direction is to investigate its potential anti-inflammatory and antioxidant properties in the treatment of various inflammatory disorders. Additionally, further research is needed to explore the potential limitations and side effects of HPPB in lab experiments and its potential for clinical use.
Synthesemethoden
The synthesis method for HPPB involves a multi-step process that utilizes various reagents and solvents. The first step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride. The second step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride with N-methyl-3-aminopropylamine to form N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine. The final step involves the reaction of N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine with 3-bromobenzaldehyde to form N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
HPPB has been found to exhibit various scientific research applications. One of the primary applications of HPPB is in the field of neuroscience. HPPB has been found to act as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward and motivation pathways in the brain. This makes HPPB a potential candidate for the development of drugs to treat addiction and other related disorders.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(11-10-18(24)15-6-3-2-4-7-15)19(25)16-8-5-9-17(12-16)23-13-20-21-14-23/h2-9,12-14,18,24H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWUNAMSUYPOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)

![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)

![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)